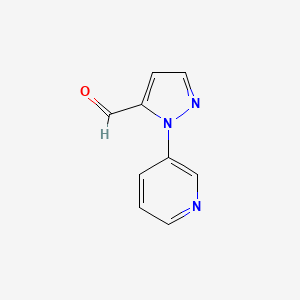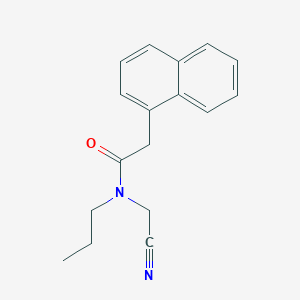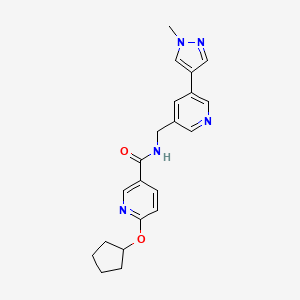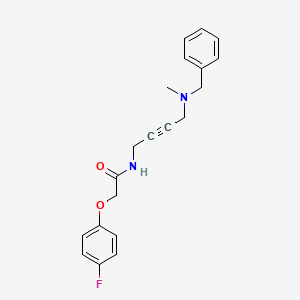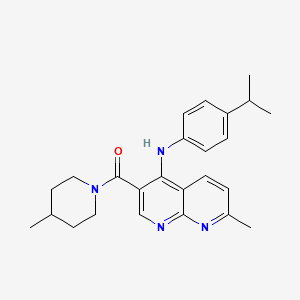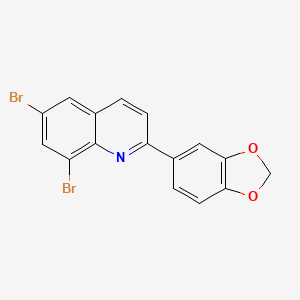
2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline” likely belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .
Scientific Research Applications
Catalytic Applications
A study by Yoon et al. (2006) explores the synthesis of chiral Pt(II)/Pd(II) pincer complexes showing C–H⋯Cl hydrogen bonding, derived from a ligand similar in structure to the quinoline derivatives. These complexes were used as asymmetric catalysts in aldol and silylcyanation reactions, demonstrating the potential of quinoline derivatives in catalytic applications (Yoon et al., 2006).
Antimicrobial and Antitumor Activity
Research into the antimicrobial and antitumor potential of quinoline derivatives has shown promising results. For instance, Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis, highlighting the antimicrobial potential of such compounds (Chitra et al., 2011). Additionally, Patel et al. (2010) synthesized quinazolin-4(3H) ones with antimicrobial activity, further demonstrating the broad application of quinoline derivatives in combating microbial infections (Patel et al., 2010).
Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones with significant in vitro antitumor activity. This study underscores the potential of quinoline and quinazolinone derivatives in developing new antitumor agents (Al-Suwaidan et al., 2016).
Synthetic and Structural Analysis
Gao et al. (2011) reported the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the versatility of quinoline derivatives in synthetic chemistry (Gao et al., 2011).
Halim and Ibrahim (2017) provided insights into the electronic structure and nonlinear optical (NLO) analysis of a novel heteroannulated chromone derivative, which could pave the way for the development of new materials with potential applications in optoelectronics (Halim & Ibrahim, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withGlycogen synthase kinase-3 beta and Nitric oxide synthase, inducible . These proteins play crucial roles in various cellular processes, including cell division, apoptosis, and inflammation.
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could influence pathways related toglycogen synthesis and nitric oxide production .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6,8-dibromoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2NO2/c17-11-5-10-1-3-13(19-16(10)12(18)7-11)9-2-4-14-15(6-9)21-8-20-14/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKBXSXDHKZHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

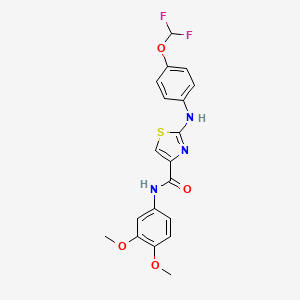


![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2768096.png)
![N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2768101.png)
![(4-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2768102.png)

![2-morpholino-7-phenyl-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2768104.png)

